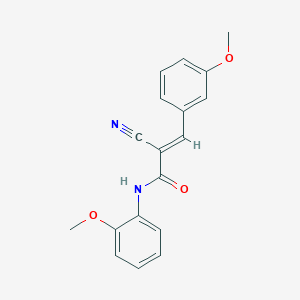
(2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides Acrylamides are known for their wide range of applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)acrylamide typically involves the reaction of appropriate starting materials under specific conditions. One common method might include the reaction of 2-methoxybenzaldehyde with 3-methoxybenzylamine in the presence of a cyanating agent such as potassium cyanide or sodium cyanide. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety when handling hazardous reagents. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)acrylamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxyphenyl)acrylamide: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-hydroxyphenyl)acrylamide: Similar structure but with a hydroxy group on the other aromatic ring.
(2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of two methoxy groups in (2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)acrylamide may impart unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This could make it particularly useful in specific applications where these properties are advantageous.
Properties
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-7-5-6-13(11-15)10-14(12-19)18(21)20-16-8-3-4-9-17(16)23-2/h3-11H,1-2H3,(H,20,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQOPOMQLXAIDG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

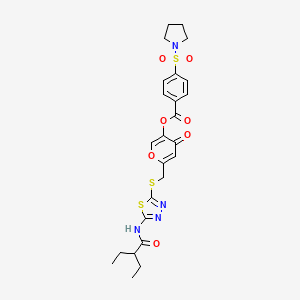
![Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2419246.png)
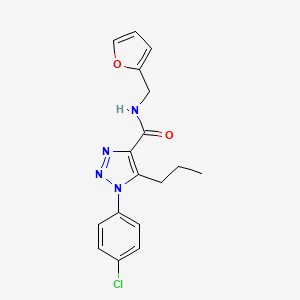
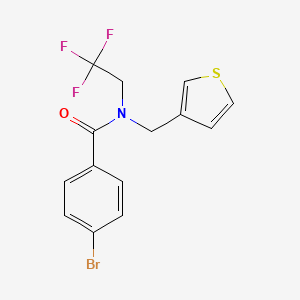
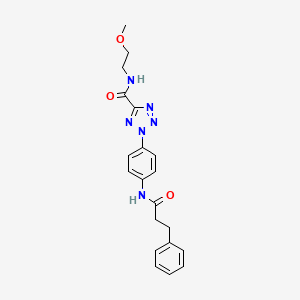
![8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419251.png)
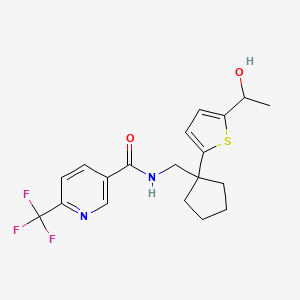
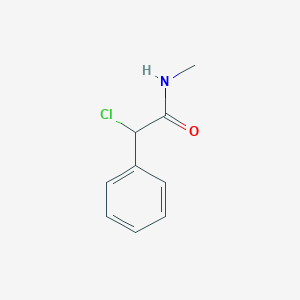
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2419255.png)
![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419256.png)
![5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2419258.png)
![5-benzyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419261.png)
![N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2419263.png)
